

# Benchmarking IMGC936 Against Next-Generation ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The field of antibody-drug conjugates (ADCs) is rapidly evolving, with next-generation therapies demonstrating significant improvements in efficacy and safety. This guide provides an objective comparison of IMGC936, an ADC targeting A Disintegrin and Metalloproteinase domain 9 (ADAM9), with other notable next-generation ADCs. While the clinical development of IMGC936 was discontinued in March 2024 due to not meeting safety and efficacy benchmarks in a Phase 1 trial, a retrospective analysis of its preclinical and early clinical data in comparison to successful ADCs offers valuable insights for future ADC design and development. This guide will focus on a comparison with MGC028, a second-generation ADAM9-targeting ADC, as well as two approved and widely recognized next-generation ADCs, trastuzumab deruxtecan and sacituzumab govitecan.

# **Comparative Overview of ADC Characteristics**

A summary of the key characteristics of IMGC936 and the selected next-generation ADCs is presented in the table below. This includes their respective targets, payloads, linkers, and approved or investigated indications.



| Feature                                    | IMGC936                                 | MGC028                                                   | Trastuzumab<br>Deruxtecan<br>(Enhertu®)                                                                                 | Sacituzumab<br>Govitecan<br>(Trodelvy®)                                                                                          |
|--------------------------------------------|-----------------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Target Antigen                             | ADAM9[1][2]                             | ADAM9                                                    | HER2 (Human<br>Epidermal<br>Growth Factor<br>Receptor 2)[3]                                                             | Trop-2<br>(Trophoblast Cell<br>Surface Antigen<br>2)[4]                                                                          |
| Antibody                                   | Humanized IgG1 with YTE mutation[1][2]  | Humanized IgG1                                           | Humanized anti-<br>HER2 lgG1                                                                                            | Humanized anti-<br>Trop-2 lgG1ĸ                                                                                                  |
| Payload                                    | Maytansinoid<br>(DM21)[1][2]            | Topoisomerase I<br>inhibitor<br>(Exatecan<br>derivative) | Topoisomerase I<br>inhibitor<br>(Deruxtecan)[3]                                                                         | Topoisomerase I inhibitor (SN-38) [4][5]                                                                                         |
| Linker                                     | Cleavable<br>tripeptide<br>linker[1][2] | Cleavable linker                                         | Cleavable<br>maleimide<br>tetrapeptide<br>linker                                                                        | Hydrolyzable<br>linker (CL2A)[4]                                                                                                 |
| Drug-to-Antibody<br>Ratio (DAR)            | ~2[1][2]                                | Not specified                                            | 8                                                                                                                       | ~7.6[4]                                                                                                                          |
| Indications<br>(Investigated/Ap<br>proved) | Advanced solid tumors (discontinued)[1] | Advanced solid<br>tumors (Phase 1)<br>[6]                | HER2-positive<br>breast cancer,<br>HER2-low breast<br>cancer, HER2-<br>mutant NSCLC,<br>HER2-positive<br>gastric cancer | Metastatic triple-<br>negative breast<br>cancer,<br>metastatic<br>urothelial cancer,<br>HR+/HER2-<br>metastatic breast<br>cancer |

# Preclinical Performance Data In Vitro Cytotoxicity



The in vitro cytotoxicity of an ADC is a critical measure of its potency against cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity.

| ADC                                        | Cell Line(s)                           | Target Expression                                                                          | IC50 Value(s)                                                      |
|--------------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| IMGC936                                    | Various human tumor cell lines         | ADAM9-positive                                                                             | 0.2 to 224 nmol/L[1]                                               |
| Trastuzumab<br>Deruxtecan                  | HER2-positive breast cancer cell lines | HER2-positive                                                                              | 0.3 to 14.4 nM (ORM-<br>5029, a similar ADC)<br>[7]                |
| Sacituzumab<br>Govitecan                   | CVX8 (cervical cancer)                 | High Trop-2                                                                                | Significantly lower<br>than control ADC (3.3-<br>fold decrease)[8] |
| ADX3 (cervical cancer)                     | High Trop-2                            | Significantly lower<br>than control ADC (1.9-<br>fold decrease)[8]                         |                                                                    |
| KRCH31, OVA1,<br>OVA10 (ovarian<br>cancer) | High Trop-2                            | Significantly lower<br>than control ADC (4.0-<br>4.43-fold increase in<br>cytotoxicity)[5] |                                                                    |

#### In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice.



| ADC                                       | Xenograft Model(s)                                                              | Key Findings                                           |  |
|-------------------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------|--|
| IMGC936                                   | Cell line-derived and patient-<br>derived xenografts of various<br>solid tumors | Potent antitumor activity[1][2]                        |  |
| MGC028                                    | Patient-derived xenograft models                                                | Compelling anti-tumor activity                         |  |
| Trastuzumab Deruxtecan                    | HER2 3+ USC xenograft model                                                     | Tumor growth suppression and prolonged survival[10]    |  |
| Sacituzumab Govitecan                     | Poorly differentiated,<br>chemotherapy-resistant EC<br>xenografts               | Impressive tumor growth inhibition (p = 0.011)[11][12] |  |
| Chemotherapy-resistant EOC xenografts     | Impressive anti-tumor activity[5]                                               |                                                        |  |
| Low-grade serous ovarian cancer PDX model | Significant tumor growth inhibition (p < .0001) and prolonged survival[13]      |                                                        |  |

#### **Clinical Performance Data**

A summary of key clinical trial results for the comparator ADCs is provided below. The development of IMGC936 was terminated before the completion of its Phase 1/2 trial (NCT04622774).



| ADC                       | Clinical Trial                                | Indication                                      | Key Efficacy<br>Results                                                                                             |
|---------------------------|-----------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Trastuzumab<br>Deruxtecan | DESTINY-Breast01<br>(Phase 2,<br>NCT03248492) | HER2-positive<br>metastatic breast<br>cancer    | ORR: 60.9% Median PFS: 16.4 months Median OS: Not reached at primary analysis                                       |
| Sacituzumab<br>Govitecan  | ASCENT (Phase 3,<br>NCT02574455)              | Metastatic triple-<br>negative breast<br>cancer | Median PFS: 5.6 months (vs. 1.7 months with chemotherapy) Median OS: 12.1 months (vs. 6.7 months with chemotherapy) |

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are outlined below.

## In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.

- Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- ADC Treatment: The ADC and a non-targeting control ADC are serially diluted and added to the cells.
- Incubation: The plates are incubated for a period of 3 to 5 days to allow for the cytotoxic effects to manifest.



- Viability Assessment: Cell viability is measured using a colorimetric assay, such as the WST-8 or MTT assay. The absorbance is read using a microplate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
  percentage of cell viability against the ADC concentration and fitting the data to a sigmoidal
  dose-response curve.

#### **Bystander Effect Assay (General Protocol)**

The bystander effect, where an ADC kills neighboring antigen-negative cells, is a crucial characteristic of next-generation ADCs.

- Cell Culture: Both antigen-positive and antigen-negative cancer cell lines are cultured. The
  antigen-negative cells are often engineered to express a fluorescent protein for easy
  identification.
- Co-culture Seeding: A mixed population of antigen-positive and antigen-negative cells is seeded into 96-well plates.
- ADC Treatment: The cells are treated with the ADC or a control.
- Imaging and Analysis: The viability of the fluorescently labeled antigen-negative cells is monitored over time using automated microscopy. A decrease in the number of fluorescent cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.

#### In Vivo Xenograft Study (General Protocol)

This protocol outlines the methodology for evaluating the antitumor activity of ADCs in animal models.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
- Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.



- Treatment: Once the tumors reach a specified size, the mice are randomized into treatment groups and receive intravenous injections of the ADC, a control ADC, or vehicle.
- Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. The primary endpoint is often a delay in tumor growth or tumor regression.
- Toxicity Assessment: The general health of the animals, including body weight, is monitored as an indicator of treatment-related toxicity.

# Visualizations ADAM9 Signaling Pathway in Cancer



Click to download full resolution via product page

Caption: ADAM9 signaling pathway promoting cancer progression.



### **Experimental Workflow for In Vitro Cytotoxicity Assay**



Click to download full resolution via product page

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

#### **Logical Relationship of ADC Components and Action**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Trop-2 is a novel target for solid cancer therapy with sacituzumab govitecan (IMMU-132), an antibody-drug conjugate (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. macrogenics.com [macrogenics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking IMGC936 Against Next-Generation ADCs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248023#benchmarking-imgc936-against-next-generation-adcs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com